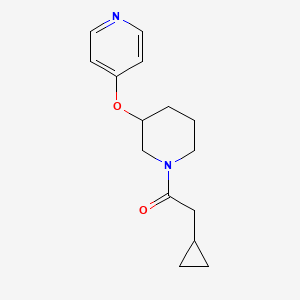

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Description

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a cyclopropyl group, a piperidine ring, and a pyridine moiety

Propriétés

IUPAC Name |

2-cyclopropyl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(10-12-3-4-12)17-9-1-2-14(11-17)19-13-5-7-16-8-6-13/h5-8,12,14H,1-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERTUWUVBVHVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.

Cyclopropyl Group Introduction: The cyclopropyl group is added through cyclopropanation reactions, often using reagents like diazomethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Applications De Recherche Scientifique

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Cyclopropyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidine

- Indole Derivatives

- Imidazole Containing Compounds

Uniqueness

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound with significant implications in pharmacology and medicinal chemistry. Its unique structural features, including a cyclopropyl group, a piperidine ring, and a pyridine derivative, contribute to its biological activity. This article aims to explore its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 261.325 g/mol. The IUPAC name accurately describes its structure, which includes various functional groups that are crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition plays a critical role in modulating signaling pathways associated with cell proliferation and survival, making it a potential candidate for cancer therapy.

Key Mechanisms:

- PI3K Inhibition : By inhibiting PI3K activity, the compound can disrupt the downstream signaling cascades that promote tumor growth and metastasis .

- Anti-tumor Activity : The compound has shown promise in preclinical studies for its ability to inhibit tumor cell invasion and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor growth compared to control groups. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell survival.

- Case Study 2 : In vitro studies showed that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound could serve as a lead candidate for further drug development targeting specific cancers.

Q & A

Basic: What synthetic routes are commonly employed to synthesize 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. Key steps include:

- Step 1: Formation of the pyridinyloxy-piperidine intermediate via nucleophilic substitution between 3-hydroxypiperidine and 4-chloropyridine under reflux in aprotic solvents (e.g., DMF) .

- Step 2: Introduction of the cyclopropane moiety via alkylation or cross-coupling reactions. For example, cyclopropanation using cyclopropylboronic acid in the presence of a palladium catalyst .

- Step 3: Final acylation with acetyl chloride or ketone transfer agents to yield the ethanone group .

Optimization Tips:

- Control reaction temperature (60–80°C) to avoid side reactions.

- Use anhydrous conditions to prevent hydrolysis of intermediates .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilicity in substitution reactions .

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cyclopropane coupling efficiency .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the product with >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.